

Application Notes & Protocols: Experimental Use of Diadenosine Pentaphosphate (Ap5A) in Cardiac Muscle Studies

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Compound of Interest

Compound Name: *Diadenosine pentaphosphate pentasodium*

Cat. No.: *B15597894*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Diadenosine 5',5''-P1,P5-pentaphosphate (Ap5A) is an endogenous dinucleotide polyphosphate recognized as a signaling molecule within the cardiovascular system.[1][2] Present in significant amounts in the myocardium, its concentration changes dramatically under conditions of metabolic stress, such as ischemia.[1][2][3] Ap5A exerts its effects by modulating various targets, including ion channels, enzymes, and purinergic receptors, making it a molecule of significant interest in cardiac physiology and pathophysiology research. These notes provide an overview of Ap5A's mechanisms of action and detailed protocols for its experimental use.

Mechanisms of Action & Quantitative Data

Ap5A's influence on cardiac muscle is multifaceted, primarily involving the regulation of ion channels, inhibition of key enzymes involved in energy metabolism, and interaction with purinergic signaling pathways.

Modulation of Cardiac Ion Channels

Ap5A directly interacts with several critical ion channels in cardiomyocytes, affecting cellular excitability and calcium homeostasis.

- **ATP-Sensitive Potassium (K-ATP) Channels:** In ventricular myocytes, Ap5A is a potent antagonist of the K-ATP channel.[4] Under normal physiological conditions, the relatively high concentration of Ap5A helps maintain a low probability of K-ATP channel opening.[1][2] During ischemia, myocardial Ap5A levels can decrease by as much as 10-fold, which contributes to the activation of K-ATP channels.[1][2][3] This mechanism is a key part of the cardiac response to metabolic stress.[1][2]
- **Ryanodine Receptors (RyR2):** Ap5A is a potent activator of cardiac ryanodine receptors (RyR2), the primary calcium release channels from the sarcoplasmic reticulum.[5][6] It acts on a novel high-affinity binding site for adenine-based compounds, increasing the channel's open probability (Po) even at nanomolar concentrations.[5][6] This suggests Ap5A can act as a physiological regulator of RyR2, particularly during cellular stress.[5][6]
- **Acetylcholine-Dependent Potassium (K-ACh) Channels:** The effects of Ap5A can be species-specific. In guinea pig atrial myocardium, Ap5A activates P1 purinergic receptors, leading to the opening of K-ACh channels (also known as GIRK channels).[7] This results in the shortening of the action potential and a slowing of the pacemaker activity, demonstrating a negative effect on cardiac electrical activity.[7]

Inhibition of Adenylate Kinase (AK)

Ap5A is a well-known and potent inhibitor of adenylate kinase, an enzyme crucial for high-energy phosphoryl transfer between mitochondria and myofibrils.[8] By inhibiting AK, Ap5A can reduce the efficiency of ATP delivery to actomyosin ATPases, thereby affecting muscle contraction.[8]

Interaction with Purinergic Receptors

Ap5A interacts with the broader purinergic signaling system. While its effects are complex and can be species-dependent, it has been shown to act as a partial agonist at P2X1 receptors and can potentiate ATP responses at P2X2 receptors.[3] In guinea pig atria, its effects are mediated via P1 receptors.[7]

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of Ap5A in cardiac muscle studies.

Table 1: Ap5A Concentrations and Effects on K-ATP Channels

Parameter	Value	Species/Model	Reference
Myocardial Ap5A conc. (Normoxia)	5.41 - 9.17 μ M	Guinea Pig	[2]
Myocardial Ap5A conc. (Ischemia)	0.13 - 0.79 μ M (10-fold decrease)	Guinea Pig	[1][2]
K-ATP Channel Inhibition (IC50)	16 μ M	Guinea Pig Ventricular Cells	[4]
K-ATP Channel Inhibition (EC50)	12.6 \pm 1.7 μ M	Guinea Pig Ventricular Cells	[2]
NPo (Control)	4.16 \pm 0.50	Guinea Pig Ventricular Cells	[4]
NPo (50 μ M Ap5A)	0.85 \pm 0.30	Guinea Pig Ventricular Cells	[4]

Table 2: Ap5A Effects on Ryanodine Receptor (RyR2) Channels

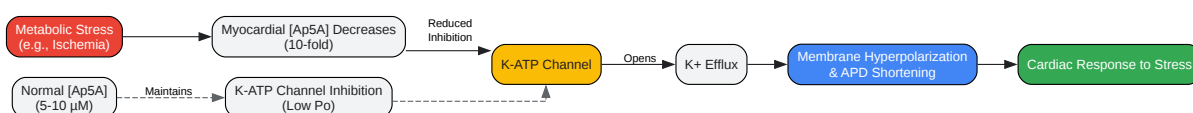
Parameter	Value	Species/Model	Reference
RyR2 Activation (EC50)	140 μ M	Sheep Cardiac Muscle	[6]
RyR2 Activation by oAp5A (EC50)	16 μ M	Sheep Cardiac Muscle	[6]
Po Increase Range	100 pM - 10 μ M	Sheep Cardiac Muscle	[6]

Table 3: Ap5A Effects on Actomyosin Contraction (in a reconstituted system)

Condition	Rate of Contraction (AU/min)	Amplitude of Contraction (AU)	Reference
Control (Mitochondria + Actomyosin)	282 ± 9	0.086 ± 0.003	[8]
+ 50 µM Ap5A	216 ± 5	0.065 ± 0.003	[8]
+ Exogenous Adenylate Kinase	325 ± 49	0.138 ± 0.006	[8]

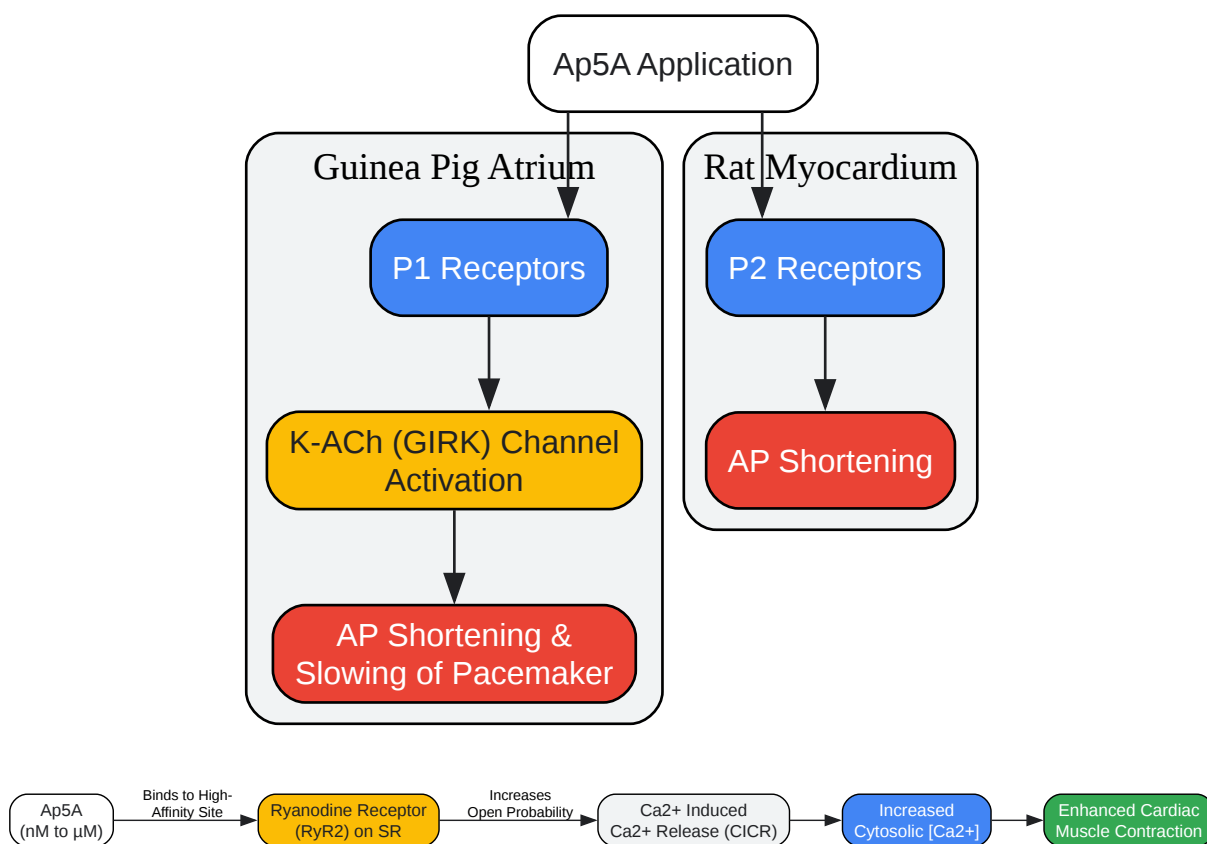
Signaling and Experimental Workflow Diagrams

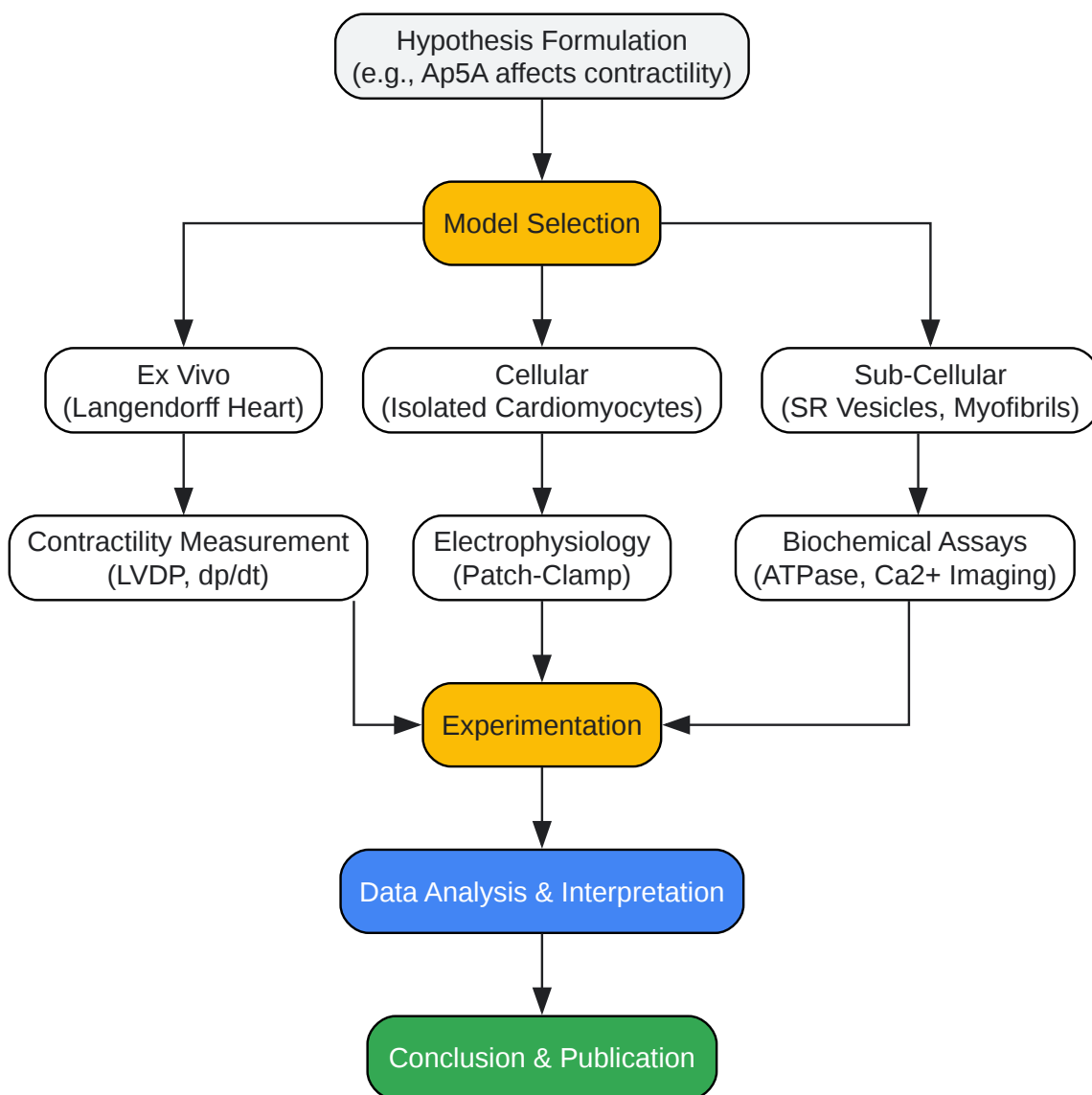
Visual representations of Ap5A's signaling pathways and a general experimental workflow are provided below using the DOT language.



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Caption: Ap5A signaling in response to cardiac metabolic stress.





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